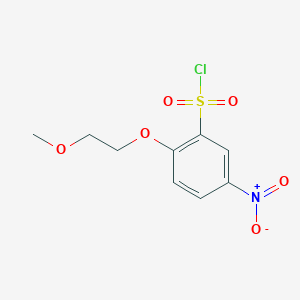
2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride
Cat. No. B8534868
M. Wt: 295.70 g/mol
InChI Key: ZUHJONSUZIRGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04233237
Procedure details


59 g of sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate prepared as described in Synthesis Example 1 was added to a mixture of 200 ml of acetone and 75 ml of phosphorous oxychloride and 75 ml of dimethylacetamide was added dropwise to the mixture with stirring while the reaction mixture was maintained at 30° to 40° C. After completion of the dropwise addition, the reaction mixture was allowed to stand while stirring until it cooled to room temperature. The reaction mixture was then poured into 600 ml of ice water, stirred for 30 minutes and the crystals thus-precipitated were recovered by filtration. The crystals were washed with 100 ml of water and air-dired.
Name
sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate
Quantity
59 g
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([O-:18])(=O)=[O:16].[Na+].CC(C)=O.P(Cl)(Cl)([Cl:26])=O>CC(N(C)C)=O>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([Cl:26])(=[O:18])=[O:16] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring while the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Synthesis Example 1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 30° to 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring until it
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals thus-precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with 100 ml of water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
